molecular formula C9H14O2 B1600554 Methyl 2-cyclohexylideneacetate CAS No. 40203-74-5

Methyl 2-cyclohexylideneacetate

Cat. No. B1600554
Key on ui cas rn: 40203-74-5
M. Wt: 154.21 g/mol
InChI Key: SSYXINHPLNNOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053577B2

Procedure details

2.184 g trimethylphosphonoacetate was dissolved in DCM, stirred on ice-water bath, and 384 mg NaH was added. After 6 hours 980 mg cyclohexanone was added into the reaction flask, and stirred at ambient temperature overnight. The next day, the reaction mixture was washed with water twice, saturated aqueous NaCl solution once, dried over anhydrous MgSO4 for 2 hours, filtrated, and the filtrate was dried under vacuum to give 1.227 g of the title crude product.
Name
trimethylphosphonoacetate
Quantity
2.184 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
384 mg
Type
reactant
Reaction Step Two
Quantity
980 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2](P(OC)(O)=O)([C:4]([O-:6])=[O:5])[CH3:3].[H-].[Na+].[C:14]1(=O)[CH2:19][CH2:18]C[CH2:16][CH2:15]1.[CH2:21](Cl)Cl>>[C:3]1(=[CH:2][C:4]([O:6][CH3:21])=[O:5])[CH2:18][CH2:19][CH2:14][CH2:15][CH2:16]1 |f:1.2|

Inputs

Step One
Name
trimethylphosphonoacetate
Quantity
2.184 g
Type
reactant
Smiles
CC(C)(C(=O)[O-])P(=O)(O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
384 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
980 mg
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred on ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at ambient temperature overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The next day, the reaction mixture was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous NaCl solution once, dried over anhydrous MgSO4 for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)=CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.227 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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